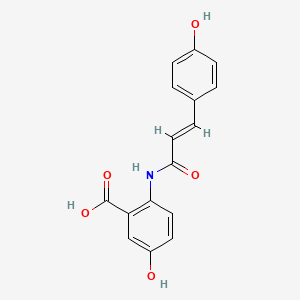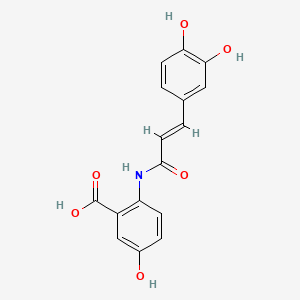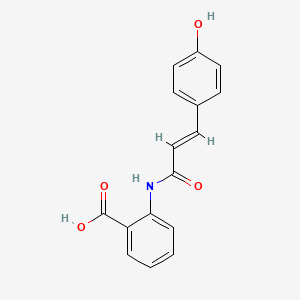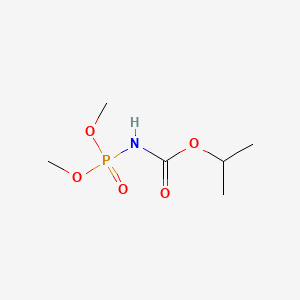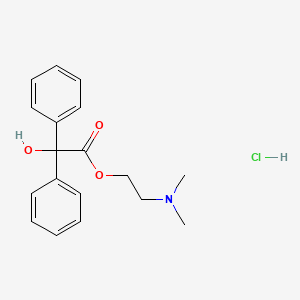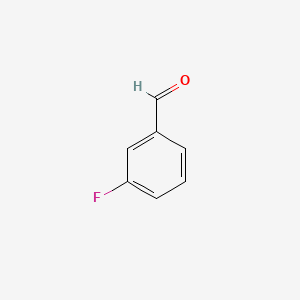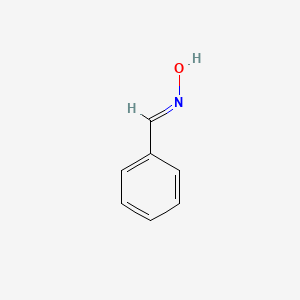
AZD-7325
概述
描述
AZD-7325 is a selective modulator of the gamma-aminobutyric acid (GABA) receptor system, specifically targeting the alpha-2 and alpha-3 subunits of the GABA-A receptor. This compound has been investigated for its potential therapeutic effects in treating anxiety and related disorders due to its ability to modulate inhibitory neurotransmission in the central nervous system .
科学研究应用
安全和危害
作用机制
AZD-7325 exerts its effects by selectively modulating the alpha-2 and alpha-3 subunits of the GABA-A receptor. This modulation enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anxiolytic effects. The compound has minimal efficacy at the alpha-1 and alpha-5 subunits, which are associated with sedation and cognitive impairment, respectively .
生化分析
Biochemical Properties
AZD-7325 is a positive allosteric modulator of α2- and α3 subunit-containing GABA A receptors and a neutral antagonist for α1 subunit-containing GABA A receptors . It binds to GABA A receptors in membranes from Sf9 cells expressing α2β3γ2 subunit-containing receptors .
Cellular Effects
The compound, this compound, influences cell function by modulating the activity of GABAA receptors . GABA, the major inhibitory neurotransmitter in the vertebrate brain, mediates neuronal inhibition by binding to the GABA/benzodiazepine receptor and opening an integral chloride channel .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GABAA receptors, leading to modulation of receptor activity . This modulation can result in changes in neuronal excitability and neurotransmission, potentially influencing various aspects of brain function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Metabolites of this compound, resulting from metabolic cyclization and aromatization, were found to circulate in humans longer than 48 hours after the end of seven repeated doses .
Metabolic Pathways
The metabolic pathways of this compound involve metabolic cyclization and aromatization, leading to the formation of various metabolites . These metabolites were found to circulate in humans and preclinical animal plasma after repeated doses .
准备方法
The synthesis of AZD-7325 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of a cinnoline derivative, which serves as the backbone of the compound.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity for the GABA-A receptor subunits. .
Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient synthesis on a large scale .
化学反应分析
AZD-7325 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidative metabolism, leading to the formation of various metabolites.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its pharmacological properties.
Major products formed from these reactions include metabolites such as M9, M10, and M42, which result from metabolic cyclization and aromatization .
相似化合物的比较
AZD-7325 is unique in its selective modulation of the alpha-2 and alpha-3 subunits of the GABA-A receptor. Similar compounds include:
This compound’s selective modulation of specific GABA-A receptor subunits offers a potential therapeutic advantage by reducing anxiety with fewer side effects .
属性
IUPAC Name |
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDURMHFWXCKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942437-37-8 | |
| Record name | AZD-7325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942437378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-7325 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-7325 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM216XOUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: AZD7325 is a selective positive allosteric modulator (PAM) of GABAA receptors, specifically targeting those containing α2 and α3 subunits. [, , , ] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization. [] This ultimately reduces neuronal excitability, contributing to its potential anxiolytic and anticonvulsant effects. [, , , ]
A: While detailed SAR studies are not publicly available, research indicates that modifications to the core structure of AZD7325 can significantly impact its activity, potency, and subtype selectivity for GABAA receptors. [] For example, subtle changes could shift its preference from α2/α3 to other subtypes like α1 or α5, potentially altering its pharmacological profile. [, ]
A: Research on AZD7325 metabolism revealed the presence of late-occurring and long-circulating metabolites, such as M9, M10, and M42, which were not prominent after a single dose but became significant after repeated administration. [, ] This highlights the importance of steady-state metabolite analysis for safety assessments and demonstrates the potential for utilizing these metabolites to monitor patient compliance. []
A: AZD7325 exhibits minimal sedative effects compared to non-selective benzodiazepines, likely due to its reduced impact on α1 subunit-containing GABAA receptors. [, ] This selectivity for α2/α3 subtypes is promising for developing anxiolytic and anticonvulsant therapies with potentially fewer side effects like drowsiness and motor impairment. [, , ]
ANone: AZD7325's efficacy has been investigated in various preclinical models, including:
- Mouse models of Dravet syndrome: Demonstrated protection against hyperthermia-induced seizures and highlighted the influence of α2 subunit expression on seizure susceptibility. [, , ]
- Genetic Absence Epilepsy Rats from Strasbourg (GAERS): Showed suppression of spontaneous cortical spike-wave discharges, supporting potential anti-absence seizure activity. []
ANone: While specific details are limited in the provided research, computational chemistry techniques like molecular modeling and QSAR studies likely play a crucial role in:
- Understanding the binding interactions of AZD7325 with different GABAA receptor subtypes. [, ]
- Predicting the properties of potential analogs and guiding the design of new molecules with improved potency or selectivity. []
A: AZD7325 has been evaluated in clinical trials involving healthy volunteers. [, , ] These studies revealed:
- Moderate induction of CYP3A4 enzyme activity: This suggests a potential for drug-drug interactions with other medications metabolized by this enzyme. [, ]
- Weak or no induction of CYP1A2: This indicates a lower risk of interactions with drugs primarily metabolized by CYP1A2. []
- Population pharmacokinetic (PPK) modeling has been employed to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in humans. []
A: The moderate CYP3A4 induction observed in clinical trials suggests that careful monitoring and potential dose adjustments may be necessary when AZD7325 is co-administered with medications metabolized by this enzyme. [, ] This highlights the importance of understanding drug-drug interactions to ensure therapeutic efficacy and minimize adverse effects.
ANone: Various analytical techniques have been used to characterize and quantify AZD7325 and its metabolites, including:
- Liquid chromatography-mass spectrometry (LC-MS/MS): Used to determine plasma concentrations of AZD7325 and its metabolites in preclinical and clinical studies. [, ]
- Radiolabeling with carbon-14 (C-14): Employed to track the absorption, distribution, metabolism, and excretion of AZD7325, providing valuable insights into its pharmacokinetic profile. [, ]
ANone: Future research on AZD7325 could focus on:
- Further elucidating its SAR: This would involve synthesizing and evaluating novel analogs to optimize potency, selectivity, and pharmacokinetic properties. []
- Developing targeted drug delivery systems: This could enhance its efficacy and minimize potential side effects. []
- Identifying biomarkers: This could help predict treatment response and monitor for potential adverse effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

